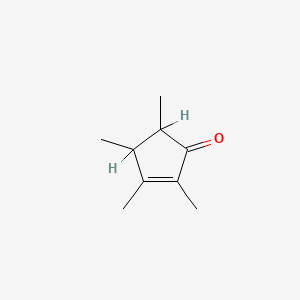

2,3,4,5-Tetramethyl-2-cyclopentenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetramethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUAYSANQMCCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C(=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969620 | |

| Record name | 2,3,4,5-Tetramethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-61-6 | |

| Record name | 2,3,4,5-Tetramethyl-2-cyclopentenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54458-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyclopenten-1-one, 2,3,4,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054458616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetramethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetramethyl-2-cyclopentenone is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of advanced catalyst systems. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using process diagrams.

Chemical and Physical Properties

This compound, identified by CAS number 54458-61-6, is typically a light yellow liquid.[1] Its properties make it a valuable reagent in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O[2] |

| Molecular Weight | 138.21 g/mol [2] |

| Appearance | Light yellow liquid[1] |

| Density | 0.927 g/mL at 20 °C (lit.)[3] |

| Boiling Point | 100 °C at 30 mmHg (lit.)[3] |

| Refractive Index | n20/D 1.476 (lit.) |

| Flash Point | 73 °C (163.4 °F)[4] |

| Solubility | Not miscible with water[3] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 54458-61-6[2] |

| IUPAC Name | 2,3,4,5-tetramethylcyclopent-2-en-1-one[2] |

| InChI | 1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3 |

| InChIKey | ARUAYSANQMCCEN-UHFFFAOYSA-N |

| SMILES | CC1C(C)C(=O)C(C)=C1C |

Synthesis Protocols

The synthesis of this compound can be achieved through various routes.[1] Common methods involve reactions with ketones using specific titanium complexes and aldehydes.[5]

Method 1: Cyclocondensation using Titanium Trichloropropoxy

This method involves the reaction of a ketone with acetaldehyde in the presence of a titanium catalyst.[6]

Experimental Protocol:

-

A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser is charged with 2000 g (23.2 mol) of the starting ketone, butyl acetate (75% w/w) as the solvent, 0.35 molar equivalents of anhydrous magnesium chloride, and a titanium catalytic solution containing 0.06 molar equivalents of the trichloropropoxytitanium complex.[7][8]

-

The resulting suspension is stirred vigorously and heated to 90°C.[7]

-

Two molar equivalents of acetaldehyde are then added dropwise over 3 hours at 90°C.[7]

-

The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.[8]

-

The organic phase is separated and purified by direct fractionation on a laboratory Sulzer packed column to yield the final product as a mixture of trans:cis isomers (85:15).[6][8]

Method 2: Synthesis from 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone

This protocol involves the acid-catalyzed rearrangement of a pyrone derivative.

Experimental Protocol:

-

A 12-L three-necked round-bottom reaction flask is cooled in an ice bath.[6]

-

6500 mL of 95-97% formic acid (HCOOH) and 2250 mL of sulfuric acid (H₂SO₄) are added, and the solution is allowed to cool to room temperature.[6]

-

1580 g (10.1 mol) of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone is added to the acid solution with stirring at a fast trickle.[6]

-

The reaction solution is then heated to 50°C and stirred for 16-24 hours.[6]

-

The resulting dark brown organic mixture is poured in 500-mL aliquots into 1000 g of ice.[6]

-

Ether (500 mL) is added, and the aqueous phase is removed and back-extracted with 2 x 250 mL of ether.[6]

-

The combined ether layers are washed with 2 x 500 mL of 2 N NaCl and 10% NaOH until the aqueous layer becomes yellow and alkaline.[6]

-

The organic layer is washed again with 2 N NaCl, and the ether is removed by rotary evaporation.[6]

-

The crude product is purified by fractional distillation using a Vigreux column and a water aspirator, collecting the yellow liquid boiling at 77-90 °C (15 Torr).[6]

Caption: Synthesis Workflow via Cyclocondensation.

Applications in Research and Development

This compound is a significant intermediate in organic and pharmaceutical synthesis.[1][6]

-

Precursor for Chiral Ligands: It is notably used in the synthesis of chiral pre-ligands, which are crucial for stereoselective synthesis.[1][9] For instance, it is used to synthesize (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisnaphthalene by reacting with (R)-3,3'-dilithium-2,2'-bismethoxy-1,1'-bisnaphthalene.[9][10]

-

Catalyst Systems: It is a component in the creation of advanced catalyst systems, such as novel phenolate "constrained geometry" catalyst systems.[6]

-

Functional Materials: It serves as an intermediate for functional materials.[6]

Caption: Key Applications and Relationships.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: NMR Spectroscopy Data (trans isomer)

| Nucleus | Chemical Shift (ppm) |

| ¹H-NMR | 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H)[8] |

| ¹³C-NMR | 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0[8] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3) [2][11]

Table 4: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation[2] |

| Hazard | H319 | Causes serious eye irritation[2] |

| Hazard | H335 | May cause respiratory irritation[2] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[11] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection[11] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11] |

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[4] It should be stored in a well-ventilated place.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 54458-61-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Application of 2, 3, 4, 5-Tetramethyl-2-Cyclopentenone_Chemicalbook [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]

- 9. Buy this compound | 54458-61-6 [smolecule.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and potential applications of 2,3,4,5-Tetramethyl-2-cyclopentenone. This fully substituted cyclopentenone is a valuable intermediate in organic synthesis, particularly in the development of chiral ligands. While specific biological data for this compound is limited, this guide also explores the known biological activities of the broader class of cyclopentenones, offering insights into its potential pharmacological relevance. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided. Visual diagrams of the synthetic workflows are included to facilitate understanding.

Chemical Structure and Identification

This compound possesses a five-membered ring with a ketone functional group and four methyl substituents. The presence of methyl groups at positions 4 and 5 introduces stereoisomerism, leading to the existence of cis and trans diastereomers.

Chemical Structure:

-

IUPAC Name: 2,3,4,5-tetramethylcyclopent-2-en-1-one[1]

-

Molecular Formula: C₉H₁₄O[1]

-

CAS Number: 54458-61-6[1]

-

Canonical SMILES: CC1C(C)C(=O)C(C)=C1C

-

InChI Key: ARUAYSANQMCCEN-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below. The compound is typically a colorless to light yellow liquid.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 138.21 g/mol | [1] |

| Density | 0.917 g/mL at 25 °C | [3] |

| Boiling Point | 100 °C at 30 mmHg | [3] |

| Refractive Index | n20/D 1.476 | [3] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [4] |

| Water Solubility | Not miscible | [5] |

Table 2: Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR (trans isomer) | δ (ppm): 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H) |

| ¹³C NMR (trans isomer) | δ (ppm): 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0 |

| Infrared (IR) Spectroscopy | Data available through the NIST WebBook and SpectraBase. |

| Mass Spectrometry (MS) | Data available through PubChem and SpectraBase. |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature. The detailed experimental protocols are provided below, accompanied by workflow diagrams.

Synthesis via Ring Contraction of a Tetramethyl-pyrone

This method involves the acid-catalyzed rearrangement of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone.

Experimental Protocol:

-

A solution of 95-97% formic acid (6500 mL) and sulfuric acid (2250 mL) is prepared in a 12-L three-necked round-bottom flask and cooled in an ice bath.

-

2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone (1580 g, 10.1 mol) is added to the stirred acid solution at a fast trickle.

-

The reaction mixture is heated to 50 °C and stirred for 16-24 hours.

-

The resulting dark brown mixture is poured in 500-mL aliquots into 1000 g of ice.

-

Ether (500 mL) is added, and the aqueous phase is separated and back-extracted with ether (2 x 250 mL).

-

The combined ether layers are washed with 2 N NaCl (2 x 500 mL) and 10% NaOH until the aqueous layer turns yellow and is alkaline.

-

The organic layer is washed again with 2 N NaCl, and the ether is removed by rotary evaporation.

-

The crude product is purified by fractional distillation at reduced pressure (77-90 °C at 15 Torr) to yield the final product.

Caption: Workflow for the synthesis of this compound via ring contraction.

Titanium-Catalyzed Synthesis

This method utilizes a titanium-catalyzed reaction between a starting ketone and acetaldehyde.

Experimental Protocol:

-

A round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser is charged with the starting ketone (2000 g, 23.2 mol), butyl acetate (75% w/w), anhydrous magnesium chloride (0.35 molar equivalents), and a titanium catalytic solution containing trichloropropoxytitanium complex (0.06 molar equivalents).

-

The suspension is stirred vigorously and heated to 90 °C.

-

Acetaldehyde (2 molar equivalents) is added dropwise over 3 hours at 90 °C.

-

The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.

-

The resulting organic phase is purified by fractional distillation to afford the product as a mixture of trans and cis isomers.

Caption: Workflow for the titanium-catalyzed synthesis of this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. Its primary documented application is in the synthesis of chiral pre-ligands. For example, it has been used in the preparation of (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene by reaction with (R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene.[3] These types of ligands are crucial in asymmetric catalysis.

Biological Activity and Toxicological Information

Biological Activity of Cyclopentenones

-

Anti-inflammatory and Anti-neoplastic Activity: Cyclopentenone prostaglandins (e.g., PGA₂, PGJ₂) are known to possess potent anti-inflammatory and anti-tumor properties. These effects are often mediated through the covalent modification of key signaling proteins, such as components of the NF-κB pathway.

-

Antimicrobial Activity: Some naturally occurring and synthetic cyclopentenones have demonstrated antimicrobial activity against various bacteria and fungi.

-

Enzyme Inhibition: The electrophilic α,β-unsaturated ketone moiety can react with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible inhibition.

The presence of the α,β-unsaturated ketone in this compound suggests that it may share some of these biological activities. However, the steric hindrance from the four methyl groups could significantly influence its reactivity and biological profile. Further research is required to elucidate the specific biological effects of this compound.

Toxicological Profile

A safety assessment of cyclopentanones and cyclopentenones used as fragrance ingredients indicated a low order of acute toxicity and no significant toxicity in repeat-dose studies.[6] No mutagenic or genotoxic activity was observed in bacterial and mammalian cell line assays.[6] However, some cyclopentenone derivatives can be skin sensitizers.[6] The GHS classification for this compound indicates that it may cause skin and eye irritation, as well as respiratory irritation.[1]

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes and a primary application as a synthetic intermediate. Its physicochemical and spectroscopic properties are well-documented. While its specific biological activities remain largely unexplored, the known bioactivities of the cyclopentenone scaffold suggest that it could be a molecule of interest for further investigation in drug discovery and development. The detailed information provided in this guide serves as a valuable resource for researchers and scientists working with this compound.

References

- 1. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 54458-61-6 [chemicalbook.com]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone (CAS: 54458-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5-Tetramethyl-2-cyclopentenone (CAS: 54458-61-6), a versatile organic intermediate. The document details its physicochemical and spectroscopic properties, outlines established synthesis protocols, and explores its current and potential applications. While the compound is primarily utilized as a precursor in the synthesis of advanced catalyst systems, its structural motif as a cyclopentenone suggests potential for investigation in drug discovery, a field where this chemical class has shown significant promise. This guide aims to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 54458-61-6 | [2] |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Boiling Point | 100 °C at 30 mm Hg | [3] |

| Density | 0.927 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.476 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [4] |

| Solubility | Soluble in chloroform and methanol. Not miscible with water. | [1][3] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl and methine protons of the tetramethylcyclopentenone structure. | [5] |

| ¹³C NMR (trans isomer) | 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0 ppm | [3] |

| Mass Spectrometry (GC-MS) | m/z top peak: 123; m/z 2nd highest: 138; m/z 3rd highest: 95 | [6] |

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. A common method involves the reaction of a ketone with a titanium catalyst and an aldehyde.[7]

Experimental Protocol: Synthesis Method 1[5]

This method involves the acid-catalyzed rearrangement of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone.

Materials:

-

2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone

-

95-97% Formic acid (HCOOH)

-

Sulfuric acid (H₂SO₄)

-

Ice

-

Ether

-

2 N Sodium chloride (NaCl) solution

-

10% Sodium hydroxide (NaOH) solution

Procedure:

-

A solution of 95-97% formic acid and sulfuric acid is prepared in a three-necked round-bottom flask and cooled in an ice bath.

-

2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone is added to the acid solution at a fast trickle with stirring.

-

The reaction mixture is heated to 50 °C and stirred for 16-24 hours.

-

The resulting mixture is poured into ice in aliquots.

-

Ether is added, and the aqueous phase is separated and back-extracted with ether.

-

The combined ether layers are washed with 2 N NaCl solution and 10% NaOH solution until the aqueous layer turns yellow, ensuring alkalinity.

-

The organic layer is washed again with 2 N NaCl solution.

-

The ether is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound as a yellow liquid.

Synthesis of this compound via acid-catalyzed rearrangement.

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules, particularly in the field of catalysis.

Synthesis of "Constrained Geometry" Catalysts

This compound is a crucial precursor for the synthesis of bifunctional mono-cyclopentadienyl phenol ligand precursors. These ligands are then used to create "constrained geometry" catalysts, such as those based on Titanium (IV) and Zirconium (IV), which are highly active in olefin polymerization.[2]

Experimental Protocol: Synthesis of a Bifunctional Mono-Cp Phenol Ligand Precursor[2]

Materials:

-

2-bromo-4-methylphenol

-

n-Butyllithium (nBuLi)

-

This compound

-

Water

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

2-bromo-4-methylphenol is reacted with two equivalents of n-butyllithium.

-

The resulting solution is cooled to -78 °C, and this compound is added dropwise.

-

The solution is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, followed by the addition of concentrated HCl.

-

The organic layer is separated and further treated with concentrated HCl to yield the bifunctional mono-Cp phenol ligand precursor, 2-(tetramethylcyclopentadienyl)-4-methylphenol.

Synthesis of a ligand precursor for "constrained geometry" catalysts.

Synthesis of Chiral Pre-ligands

The compound is also utilized in the synthesis of chiral pre-ligands, which are essential for asymmetric catalysis, enabling the stereoselective synthesis of molecules.[4][8]

Biological Activity and Potential in Drug Development

While this compound is frequently cited as a "pharmaceutical intermediate," specific details regarding its direct biological activity or the therapeutic agents it helps produce are not extensively documented in publicly available literature.[1][3] However, the cyclopentenone ring system is a well-known pharmacophore present in a variety of biologically active natural products and synthetic compounds.

The broader class of cyclopentenone derivatives has been shown to exhibit a range of biological activities, including:

-

Antiviral effects: Cyclopentenone prostanoids have demonstrated the ability to inhibit viral replication.[9]

-

Anti-inflammatory properties: Certain cyclopentenone derivatives have shown anti-inflammatory activity.[7][10]

-

Anticancer potential: The cyclopentenone moiety is considered a special feature for the design of anticancer drugs.[11]

Given the established biological relevance of the cyclopentenone scaffold, this compound represents an interesting starting point for the design and synthesis of novel therapeutic candidates. Further investigation into its potential cytotoxic, anti-inflammatory, and antiviral activities could be a valuable avenue for future research in drug discovery.

Safety and Handling

This compound is classified as a combustible liquid.[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[4] It should be stored in a cool, well-ventilated area away from oxidizing agents.[12]

Conclusion

This compound is a well-characterized organic compound with established utility as a versatile intermediate in chemical synthesis, most notably in the production of advanced polymerization catalysts. While its direct biological activities have not been extensively explored, its structural relationship to a class of compounds with known pharmacological properties suggests that it may hold untapped potential for applications in drug development. This guide provides a solid foundation of its chemical and physical properties to support further research into both its synthetic utility and its potential biological applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 54458-61-6 [chemicalbook.com]

- 4. Buy this compound | 54458-61-6 [smolecule.com]

- 5. Synthesis and Application of 2, 3, 4, 5-Tetramethyl-2-Cyclopentenone_Chemicalbook [chemicalbook.com]

- 6. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. f-blockpharma.com [f-blockpharma.com]

- 9. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, cis + trans, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: Molecular Weight and Physicochemical Properties of 2,3,4,5-Tetramethyl-2-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 2,3,4,5-Tetramethyl-2-cyclopentenone, a significant intermediate in the pharmaceutical and fine chemical industries.

Core Quantitative Data

A summary of the essential quantitative data for this compound is presented below. This information is critical for its application in chemical synthesis and drug development.

| Property | Value | Source |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Molecular Formula | C₉H₁₄O | [2] |

| CAS Number | 54458-61-6 | [1] |

| Appearance | Yellow liquid | |

| Assay | ≥95% | [1] |

| Boiling Point | 100 °C at 30 mmHg | [1] |

| Density | 0.917 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.476 | [1] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [1] |

Experimental Protocols

The determination of the molecular weight of this compound is typically confirmed through techniques such as mass spectrometry following its synthesis. Below is a detailed experimental protocol for its synthesis, which would be followed by analytical procedures to confirm its identity and molecular weight.

Synthesis of this compound

This protocol is based on the reaction of a ketone with an aldehyde in the presence of a titanium catalyst.

Materials:

-

Starting ketone (e.g., 3-pentanone)

-

Acetaldehyde

-

Titanium trichloropropoxide solution

-

Anhydrous magnesium chloride

-

Butyl acetate (solvent)

-

10% aqueous acetic acid solution

-

20% aqueous potassium carbonate solution

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

Procedure:

-

A round-bottom flask is charged with the starting ketone, butyl acetate as the solvent, anhydrous magnesium chloride, and the titanium catalytic solution.

-

The resulting suspension is stirred vigorously and heated to 90°C.

-

Two molar equivalents of acetaldehyde are added dropwise over a period of 3 hours at 90°C.

-

The reaction is allowed to continue for an additional hour and is then cooled to 40°C.

-

The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and subsequently neutralized with a 20% aqueous potassium carbonate solution.

-

The organic phase is separated and purified by fractional distillation to yield this compound.

Molecular Weight Confirmation: Following synthesis and purification, the molecular weight of the resulting this compound would be confirmed using mass spectrometry. The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

References

Physical and chemical properties of 2,3,4,5-Tetramethyl-2-cyclopentenone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2,3,4,5-Tetramethyl-2-cyclopentenone (CAS No. 54458-61-6). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a versatile organic intermediate.[1] It is typically a light yellow liquid and is utilized in various chemical syntheses.[1] The compound exists as a mixture of cis and trans isomers.[2]

General Properties

| Property | Value | Source |

| CAS Number | 54458-61-6 | |

| Molecular Formula | C₉H₁₄O | [2][3] |

| Molecular Weight | 138.21 g/mol | |

| Appearance | Light yellow liquid | [1] |

| Purity | Typically available as a 95% mixture of cis and trans isomers |

Physical Properties

| Property | Value | Source |

| Boiling Point | 100 °C at 30 mmHg | [4][5] |

| 70-80 °C at 8 mbar (mixture of isomers) | [2] | |

| Density | 0.917 g/mL at 25 °C | [4] |

| 0.927 g/mL at 20 °C | [6][7] | |

| Refractive Index (n20/D) | 1.476 | [4] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Solubility | Not miscible with water. Soluble in Chloroform, Methanol. | [6][7][8] |

Spectral Data

The following spectral data is available for the trans isomer of this compound:

| Type | Data | Source |

| ¹H-NMR | (isomer trans): 1.15 (d 3H); 1.19 (d 3H); 1.68 (s 3H); 1.88 (m 1H); 1.98 (s 3H); 2.25 (m 1H) | [2] |

| ¹³C-NMR | (isomer trans): 8.5; 14.6; 15.1 ; 17.7; 46.2; 48.4; 134.5; 171.6; 211.0 | [2] |

| Mass Spectrometry | Top Peak (m/z): 123; 2nd Highest (m/z): 95; 3rd Highest (m/z): 67 | [3] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

This method involves the acid-catalyzed rearrangement of a pyrone precursor.

Procedure:

-

A 12-L three-necked round-bottom reaction flask is cooled in an ice bath.

-

The flask is charged with 6500 mL of 95-97% formic acid and 2250 mL of sulfuric acid. The solution is allowed to cool to room temperature.

-

1580 g (10.1 mol) of 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone is added to the acid solution at a fast trickle with stirring.

-

The reaction solution is then heated to 50 °C and stirred for 16-24 hours.

-

The resulting dark brown organic mixture is poured in 500-mL aliquots into 1000 g of ice.

-

Ether (500 mL) is added, and the aqueous phase is separated and back-extracted with 2 x 250 mL of ether.

-

The combined ether layers are washed with 2 x 500 mL of 2 N NaCl and 10% NaOH until the aqueous layer becomes yellow and alkaline (checked with pH paper).

-

The organic layer is washed again with 2 N NaCl, and the ether is removed by rotary evaporation.

-

The crude product is purified by fractional distillation using a Vigreux column under reduced pressure (water aspirator).

-

The yellow liquid boiling at 77-90 °C (15 Torr) is collected. The reported yield is 75%.[9]

This procedure utilizes a titanium catalyst for the condensation of a ketone with acetaldehyde.[9]

Procedure:

-

A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 2000 g (23.2 mol) of a starting ketone, 75% w/w of butyl acetate as the solvent, 0.35 molar equivalents of anhydrous magnesium chloride, and a titanium catalytic solution containing 0.06 molar equivalents of trichloropropoxytitanium complex.[2][5][9]

-

The resulting suspension is stirred vigorously and heated to 90 °C.[5][9]

-

Two molar equivalents of acetaldehyde are added dropwise over 3 hours at 90 °C.[5][9]

-

The reaction is continued for an additional hour and then cooled to 40 °C.[5][9]

-

The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.[2][5][9]

-

The resulting organic phase is directly fractionated using a laboratory Sulzer packed column to afford the title compound as a mixture of trans:cis isomers (85:15) in a 27% yield.[2][9]

Applications in Organic Synthesis

A significant application of this compound is its use as a precursor in the synthesis of chiral pre-ligands, which are crucial for stereoselective catalysis.[1]

Synthesis of Chiral Pre-Ligands

This compound is used in the synthesis of (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene. This is achieved by reacting it with (R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements: It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including eye shields and gloves.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]

- 6. This compound | 54458-61-6 [chemicalbook.com]

- 7. 54458-61-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 54458-61-6 [m.chemicalbook.com]

- 9. Synthesis and Application of 2, 3, 4, 5-Tetramethyl-2-Cyclopentenone_Chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetramethyl-2-cyclopentenone

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the key physical properties of 2,3,4,5-Tetramethyl-2-cyclopentenone (CAS No. 54458-61-6), a significant organic intermediate in chemical synthesis.[1][2] The focus is on its boiling point and density, supported by detailed experimental protocols for their determination.

Physicochemical Data

This compound is a combustible liquid with the empirical formula C₉H₁₄O.[3][4] It is utilized in various organic synthesis applications, including the preparation of chiral pre-ligands.[3] The compound is generally described as a light yellow or colorless oil that is not miscible with water but is soluble in chloroform and methanol.[2][5]

Summary of Quantitative Data

The key physical constants for this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification processes.

| Property | Value | Conditions |

| Boiling Point | 100 °C | at 30 mmHg |

| Density | 0.927 g/mL | at 20 °C |

| 0.917 g/mL | at 25 °C | |

| Molecular Weight | 138.21 g/mol | |

| Flash Point | 73 °C (163.4 °F) | Closed Cup |

| Refractive Index | 1.476 | at 20 °C |

[Citations: Boiling Point[1][2][6][7], Density[1][2][7], Molecular Weight[8][9], Flash Point[3][6][8], Refractive Index[3][5]]

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization and purity assessment of chemical compounds.[10][11] The following sections detail standard laboratory methodologies for these measurements.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12][13] For small quantities, the capillary method is highly effective.

Apparatus:

-

Thiele tube or heating block (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample, this compound, into the fusion tube.[11][12]

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[14]

-

Apparatus Setup: Securely attach the fusion tube to a thermometer. Ensure the bottom of the fusion tube is level with the thermometer's bulb.

-

Heating: Immerse the assembly into a heating bath (like the oil in a Thiele tube) or insert it into a heating block.[12][14]

-

Observation: Heat the apparatus slowly and uniformly.[12] As the temperature rises, air trapped in the capillary tube will exit as bubbles.

-

Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12] Note this temperature. For higher accuracy, allow the apparatus to cool slightly and record the temperature at which the liquid just begins to re-enter the capillary tube. The average of these two temperatures provides a precise boiling point.

Determination of Density (Mass-Volume Method)

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[15][16] Its measurement is crucial for reagent quantification and process calculations.

Apparatus:

-

Analytical balance

-

Volumetric flask or pycnometer (a flask with a precise, known volume)

-

Constant temperature bath

Procedure:

-

Mass of Empty Flask: Carefully weigh a clean, dry volumetric flask or pycnometer on an analytical balance and record its mass (m₁).

-

Filling: Fill the flask to its calibrated mark with the liquid sample, this compound. Ensure there are no air bubbles. For high precision, this should be done in a constant temperature bath set to the desired temperature (e.g., 20 °C or 25 °C), as density is temperature-dependent.[15]

-

Mass of Filled Flask: Weigh the filled flask and record its mass (m₂).

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

The volume of the liquid is the known volume of the flask (V).

-

Calculate the density: ρ = m_liquid / V. The result is typically expressed in g/mL or g/cm³.[16]

-

Logical Workflow and Visualization

The determination of physical properties like boiling point and density is a cornerstone of chemical characterization. The following diagram illustrates the logical workflow for identifying an unknown liquid compound using these fundamental measurements.

Caption: Workflow for identifying a liquid compound via its physical properties.

References

- 1. This compound | 54458-61-6 [chemicalbook.com]

- 2. Novasol - China CAS 54458-61-6 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 3. This compound, mixture of cis and trans 95 54458-61-6 [sigmaaldrich.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. This compound CAS#: 54458-61-6 [m.chemicalbook.com]

- 6. 54458-61-6・this compound・323-69261・321-69262[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. This compound | C9H14O - BuyersGuideChem [buyersguidechem.com]

- 8. 54458-61-6 Cas No. | 2,3,4,5-Tetramethylcyclopent-2-enone | Apollo [store.apolloscientific.co.uk]

- 9. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vernier.com [vernier.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. byjus.com [byjus.com]

- 15. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 16. chm.uri.edu [chm.uri.edu]

Solubility of 2,3,4,5-Tetramethyl-2-cyclopentenone in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,3,4,5-Tetramethyl-2-cyclopentenone in water and various organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized.

Executive Summary

This compound is an organic compound with limited aqueous solubility and good solubility in certain organic solvents. This document summarizes the qualitative and estimated quantitative solubility of this compound, outlines standardized experimental protocols for solubility determination, and provides a visual representation of the general solubility testing workflow. Due to the scarcity of precise quantitative data in publicly available literature, this guide also includes information on a structurally similar compound to provide a contextual estimate for its aqueous solubility.

Solubility Data

Qualitative Solubility

The following table summarizes the observed solubility of this compound.

| Solvent | Solubility Description | Citation |

| Water | Not miscible | [1][2][3][4] |

| Chloroform | Soluble | [2] |

| Methanol | Soluble | [2] |

Estimated Quantitative Solubility in Water

Direct quantitative solubility data for this compound in water is not available. However, an estimated value for a structurally analogous compound, 2,3,4-trimethyl-2-cyclopenten-1-one, is reported. This value can serve as a useful approximation.

| Compound | Solvent | Estimated Solubility (mg/L) | Temperature (°C) | Citation |

| 2,3,4-trimethyl-2-cyclopenten-1-one | Water | 1229 | 25 | [5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methods should be employed. The following protocols are based on the OECD Guideline 105 for Testing of Chemicals, which outlines methods for determining the water solubility of substances.[6][7][8] These methods can be adapted for organic solvents.

Flask Method (for solubilities > 10 mg/L)

This method is suitable for substances with relatively higher solubility.[9][10]

Principle: A supersaturated solution is prepared at an elevated temperature and then allowed to equilibrate at the test temperature. The concentration of the solute in the saturated aqueous phase is then determined.

Apparatus:

-

Constant temperature bath

-

Shaker or stirrer

-

Analytical balance

-

Filtration or centrifugation equipment

-

Appropriate analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a suitable volume of the solvent (e.g., water, methanol) in a flask.

-

Heat the mixture to a temperature slightly above the test temperature while stirring until saturation is achieved.

-

Cool the mixture to the test temperature (e.g., 20 ± 0.5 °C) and allow it to equilibrate with continuous stirring for a sufficient period (e.g., 24-48 hours).

-

After equilibration, cease stirring and allow the undissolved material to settle.

-

Separate the saturated solution from the excess undissolved compound by centrifugation or filtration.

-

Determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method.

-

Repeat the determination until at least three consecutive measurements show no significant trend.

Column Elution Method (for solubilities < 10 mg/L)

This method is designed for substances with low solubility.[9][11]

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.

Apparatus:

-

Micro-column with a temperature jacket

-

Inert support material (e.g., glass beads, quartz sand)

-

Metering pump for solvent delivery

-

Fraction collector

-

Appropriate analytical instrumentation (e.g., HPLC, GC-MS)

Procedure:

-

Prepare the column packing material by coating the inert support with an excess of this compound.

-

Pack the micro-column with the coated support material.

-

Pump the solvent through the column at a low and constant flow rate. Maintain the column at a constant temperature (e.g., 20 ± 0.5 °C).

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction using a sensitive and specific analytical method.

-

Continue the elution until the measured concentration in the eluate reaches a plateau (i.e., the concentration becomes constant), indicating that saturation has been achieved.

-

The concentration at the plateau is taken as the water solubility of the substance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

References

- 1. This compound | 54458-61-6 [chemicalbook.com]

- 2. This compound CAS#: 54458-61-6 [m.chemicalbook.com]

- 3. This compound, cis + trans, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 54458-61-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,3,4-trimethyl-2-cyclopenten-1-one, 28790-86-5 [thegoodscentscompany.com]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. filab.fr [filab.fr]

An In-depth Technical Guide on the Safety and Hazards of 2,3,4,5-Tetramethyl-2-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,3,4,5-Tetramethyl-2-cyclopentenone (CAS No. 54458-61-6). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe handling, storage, and use of the compound in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| CAS Number | 54458-61-6 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 100 °C at 30 mmHg | [2][5] |

| Density | 0.917 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.476 | [2] |

| Solubility | Not miscible with water. | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Classification | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Information

Comprehensive toxicological data for this compound is limited. Most sources indicate that the toxicological properties have not been fully investigated. A general assessment of cyclopentanones and cyclopentenones suggests a low order of acute toxicity.[9]

| Toxicity Endpoint | Result |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Irritation | Causes skin irritation (Category 2)[1][8] |

| Eye Irritation | Causes serious eye irritation (Category 2)[1][8] |

| Respiratory Sensitization | May cause respiratory irritation[1][8] |

| Skin Sensitization | Data not available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Reproductive Toxicity | No data available |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, the determination of skin irritation for chemical substances is typically performed following standardized guidelines. A representative protocol based on the OECD Guideline 439 for In Vitro Skin Irritation is described below.

Representative Experimental Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)

This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[10][11][12][13][14]

1. Principle: The test chemical is applied topically to the RhE model. Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold (≤ 50%).[13][14] Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[13]

2. Methodology:

-

RhE Model Preparation: Commercially available RhE tissues are cultured to form a multilayered, differentiated model of the human epidermis.

-

Test Chemical Application: A precise amount of the test chemical is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (a known irritant) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period, typically around 60 minutes.

-

Rinsing and Post-Incubation: After the exposure period, the test chemical is carefully rinsed off, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.

-

MTT Assay: Following the post-incubation period, the tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extracted solution is measured using a spectrophotometer.

-

Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A mean viability of ≤ 50% for the test substance-treated tissues compared to the negative control leads to the classification of the substance as a skin irritant.[13]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and management of hazards associated with this compound.

Conclusion

This compound is a combustible liquid that poses risks of skin, eye, and respiratory irritation. While detailed toxicological data is lacking, the available information necessitates careful handling and adherence to appropriate safety protocols. The use of engineering controls, personal protective equipment, and proper storage are crucial for minimizing exposure and ensuring a safe working environment. Researchers and professionals must consult the full Safety Data Sheet provided by their supplier before using this chemical and be prepared to implement emergency procedures if necessary.

References

- 1. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,5-テトラメチル-2-シクロペンテノン, cis体およびtrans体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3,4,5-Tetramethylcyclopent-2-en-1-one | 54458-61-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, cis + trans, 95% 25 g | Request for Quote [thermofisher.com]

- 5. Buy this compound | 54458-61-6 [smolecule.com]

- 6. This compound | 54458-61-6 [chemicalbook.com]

- 7. This compound, cis + trans, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. experts.umn.edu [experts.umn.edu]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. iivs.org [iivs.org]

- 13. senzagen.com [senzagen.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to 2,3,4,5-Tetramethyl-2-cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetramethyl-2-cyclopentenone, with the IUPAC name 2,3,4,5-tetramethylcyclopent-2-en-1-one , is a versatile chemical intermediate of significant interest in organic synthesis and pharmaceutical development.[1][2][3] Its rigid cyclopentenone core, adorned with four methyl groups, provides a unique structural motif for the synthesis of complex molecules. This technical guide presents a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its key applications, particularly in the development of chiral ligands for asymmetric catalysis—a critical aspect of modern drug discovery.

While direct biological activities of this compound are not extensively documented, the broader class of cyclopentenone-containing molecules has been shown to possess a range of biological effects, including anticancer and anti-inflammatory properties, suggesting potential avenues for future investigation of this specific derivative.[4]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2,3,4,5-tetramethylcyclopent-2-en-1-one | [2] |

| CAS Number | 54458-61-6 | [1][2] |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [2][5] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 100 °C at 30 mmHg | [3][5] |

| Density | 0.917 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.476 | [5] |

| Solubility | Not miscible with water | [6] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H-NMR (trans isomer) | 1.15 (d, 3H), 1.19 (d, 3H), 1.68 (s, 3H), 1.88 (m, 1H), 1.98 (s, 3H), 2.25 (m, 1H) | |

| ¹³C-NMR (trans isomer) | 8.5, 14.6, 15.1, 17.7, 46.2, 48.4, 134.5, 171.6, 211.0 |

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below. These protocols provide a basis for its laboratory-scale and potential pilot-scale production.

Experimental Protocol 1: From a Ketone Precursor with a Titanium Catalyst

This method involves the reaction of a starting ketone with acetaldehyde, catalyzed by a trichloropropoxytitanium complex in the presence of anhydrous magnesium chloride.[7]

Materials:

-

Starting ketone

-

Butyl acetate (solvent)

-

Anhydrous magnesium chloride

-

Trichloropropoxytitanium catalytic solution

-

Acetaldehyde

-

10% aqueous acetic acid solution

-

20% aqueous potassium carbonate solution

Procedure:

-

A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with the starting ketone (23.2 mol), butyl acetate (75% w/w), anhydrous magnesium chloride (0.35 molar equivalents), and the titanium catalytic solution (0.06 molar equivalents of the trichloropropoxytitanium complex).

-

The resulting suspension is stirred vigorously and heated to 90°C.

-

Acetaldehyde (2 molar equivalents) is added dropwise over 3 hours at 90°C.

-

The reaction mixture is then hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.

-

The organic phase is separated and purified by fractional distillation to yield this compound as a mixture of trans:cis isomers (85:15) with a yield of 27%.

Experimental Protocol 2: From 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone

This alternative synthesis involves the acid-catalyzed rearrangement of a tetramethyl-γ-pyrone derivative.[7]

Materials:

-

2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone (10.1 mol)

-

95-97% Formic acid (6500 mL)

-

Sulfuric acid (2250 mL)

-

Ice

-

Ether

-

2 N Sodium chloride solution

-

10% Sodium hydroxide solution

Procedure:

-

A 12-L three-necked round-bottom reaction flask is cooled in an ice bath and charged with 6500 mL of 95-97% formic acid and 2250 mL of sulfuric acid. The solution is allowed to cool to room temperature.

-

2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-γ-pyrone (1580 g, 10.1 mol) is added to the acid solution with stirring at a fast trickle.

-

The reaction solution is heated to 50°C and stirred for 16-24 hours.

-

The resulting dark brown organic mixture is poured in 500-mL aliquots into 1000 g of ice.

-

Ether (500 mL) is added, and the aqueous phase is separated and back-extracted with 2 x 250 mL of ether.

-

The combined ether layers are washed with 2 x 500 mL of 2 N NaCl solution and 10% NaOH solution until the aqueous layer becomes yellow and alkaline (checked with pH paper).

-

The organic layer is washed again with 2 N NaCl solution, and the ether is removed by rotary evaporation.

-

The crude product is purified by fractional distillation using a Vigreux column under reduced pressure (15 Torr) to collect the yellow liquid boiling at 77-90°C. The yield is approximately 75%.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in a drug development context is its use as a precursor for the synthesis of chiral ligands.[1][5][6][8] These ligands are crucial for the preparation of organometallic catalysts used in asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds, which is a fundamental requirement for many modern pharmaceuticals.

Synthesis of Chiral Pre-ligands

A notable application is the synthesis of (R)-3,3′-bis(tetramethylcyclopentadienyl)-2,2′-bismethoxy-1,1′-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2′-bismethoxy-1,1′-bisnaphthalene.[5][6][8] This is achieved by reacting this compound with (R)-3,3′-dilithium-2,2′-bismethoxy-1,1′-bisnaphthalene. The resulting chiral ligands can be used to form catalysts for a variety of stereoselective transformations.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from a ketone precursor as described in Protocol 1.

Caption: Synthetic workflow for this compound.

Logical Relationship in Chiral Ligand Synthesis

The diagram below outlines the logical progression from this compound to its application in asymmetric catalysis.

Caption: Role in asymmetric synthesis.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents.[6][8]

Conclusion

This compound is a valuable building block in organic chemistry. Its well-defined synthetic routes and its utility as a precursor for chiral ligands make it a compound of interest for researchers in both academic and industrial settings, particularly those focused on the asymmetric synthesis of pharmaceutically active compounds. Further research into the direct biological activities of this molecule and its derivatives could open up new avenues for its application in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H14O | CID 41092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 54458-61-6 [chemicalbook.com]

- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, mixture of cis and trans 95 54458-61-6 [sigmaaldrich.com]

- 6. This compound, cis + trans, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Synthesis and Application of 2, 3, 4, 5-Tetramethyl-2-Cyclopentenone_Chemicalbook [chemicalbook.com]

- 8. fishersci.nl [fishersci.nl]

Substituted Cyclopentenones: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclopentenones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their prevalence in a wide array of biologically active natural products, coupled with their versatile chemical reactivity, makes them valuable scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the key literature and reviews on substituted cyclopentenones, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Substituted Cyclopentenones

The construction of the cyclopentenone core is a pivotal step in the synthesis of numerous complex natural products and pharmaceutical agents. Several powerful synthetic methodologies have been developed for this purpose, with a strong emphasis on enantioselective approaches to access chiral cyclopentenones.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1] This reaction is a highly effective method for constructing the cyclopentenone ring in a single step.[2]

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a Silyl Enol Ether [3]

-

Preparation of the Dicobalthexacarbonyl Complex: The starting silyl enol ether is reacted with Co₂(CO)₈ to deliver the requisite dicobalthexacarbonyl complex in high yield (e.g., 98%).[3]

-

Cyclization: To a solution of the dicobalthexacarbonyl complex in a suitable solvent (e.g., 1,2-dichloroethane), a promoter such as dodecyl methyl sulfide (DodSMe) is added.[2]

-

The reaction mixture is heated to a specified temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired oxygenated cyclopentenone.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone.[4] This reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization.[5]

Experimental Protocol: Lewis Acid-Mediated Nazarov Cyclization [5]

-

Reaction Setup: The divinyl ketone substrate is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Lewis Acid Addition: The solution is cooled to 0°C, and a Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) is added dropwise.[5]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes), with the progress monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield the substituted cyclopentenone.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure chiral cyclopentenones. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a substituted cyclopentenone, allowing for the separation of the two enantiomers.[6]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Cyclopentenone Acetate [6]

-

Reaction Mixture: The racemic cyclopentenone acetate and a lipase preparation (e.g., Pseudomonas fluorescens lipase) are suspended in a mixture of phosphate buffer (pH 7) and a co-solvent like acetone (95:5).[6]

-

Incubation: The reaction mixture is stirred at room temperature (25–30°C) until approximately 50% conversion is observed by TLC or chiral HPLC analysis.

-

Extraction and Separation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The resulting mixture of the unreacted acetate and the alcohol product is then separated by column chromatography.

Biological Activities of Substituted Cyclopentenones

Substituted cyclopentenones exhibit a broad spectrum of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied. The electrophilic α,β-unsaturated ketone moiety is a key structural feature responsible for their biological effects, often acting as a Michael acceptor to form covalent adducts with biological nucleophiles, such as cysteine residues in proteins.[2]

Anticancer Activity

Numerous substituted cyclopentenone derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoate-derived cyclopentenone (5a) | K562 (Leukemia) | 4.5 ± 1.5 | [7] |

| Naphthoate-derived cyclopentenone (5b) | K562 (Leukemia) | 6.0 ± 1.0 | [7] |

| Naphthoate-derived cyclopentenone (5c) | K562 (Leukemia) | 6.0 ± 1.0 | [7] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one (6k) | HCT-116 (Colon) | 3.29 | [8] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one (6k) | HeLa (Cervical) | 6.75 | [8] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one (6k) | HT-29 (Colon) | 7.56 | [8] |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one (6k) | MDA-MB-231 (Breast) | 10.30 | [8] |

| Bis(arylidene)cyclopentanone (5d, para-Cl) | α-Amylase Inhibition | 7.6 ± 1.4 | [9] |

| Bis(arylidene)cyclopentanone (5e, para-Br) | α-Amylase Inhibition | 6.9 ± 1.8 | [9] |

| 4-Aza cross-conjugated dieneone (12) | NF-κB Inhibition | 6.2 | [10] |

| N-Boc cysteine adduct of 12 (27) | NF-κB Inhibition | 1.0 | [10] |

| N-acetyl cysteine adduct of 12 (28) | NF-κB Inhibition | 8.0 | [10] |

Anti-inflammatory Activity

The anti-inflammatory effects of substituted cyclopentenones, particularly cyclopentenone prostaglandins (cyPGs), are primarily attributed to their ability to inhibit the pro-inflammatory NF-κB signaling pathway.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Substituted cyclopentenones have been shown to inhibit the NF-κB pathway at multiple levels:

-

Direct Inhibition of IKK: The α,β-unsaturated carbonyl group of cyclopentenones can act as a Michael acceptor and form a covalent adduct with a critical cysteine residue (Cys-179) in the activation loop of the IKKβ subunit.[11] This modification inhibits the kinase activity of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[11]

-

Inhibition of NF-κB DNA Binding: Some cyclopentenones can directly modify cysteine residues within the NF-κB proteins themselves. For example, covalent modification of Cys-62 on the p50 subunit and Cys-38 on the p65 subunit can inhibit the DNA binding ability of NF-κB.[11]

Caption: Inhibition of the NF-κB signaling pathway by substituted cyclopentenones.

Activation of the Nrf2 Pathway

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including some substituted cyclopentenones, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Cysteine residues Cys77, Cys273, Cys288 and Cys434 on Keap1 have been identified as targets for covalent modification by electrophiles.[12][13][14]

Caption: Activation of the Nrf2 pathway by substituted cyclopentenones.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test cyclopentenone derivative to the wells. Incubate for a further 24-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

NF-κB Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.[19][20]

Protocol:

-

Cell Seeding: One day before transfection, seed HEK293 cells in a 96-well plate.

-

Transfection: Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the cyclopentenone inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours.

-

Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol to measure both firefly and Renilla luciferase activities.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Determine the inhibitory effect of the compound on NF-κB transcriptional activity.

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting can be used to assess the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.[21]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the cyclopentenone compound and/or a stimulant for the desired time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.

Conclusion

Substituted cyclopentenones represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. A thorough understanding of their synthesis, biological activities, and mechanisms of action is crucial for the rational design and optimization of new drug candidates based on this versatile chemical core. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.

References